molecular formula C39H75ClO4 B587921 rac-1,2-Distearoyl-3-chloropropanediol-d5 CAS No. 1246818-85-8

rac-1,2-Distearoyl-3-chloropropanediol-d5

Cat. No.: B587921
CAS No.: 1246818-85-8
M. Wt: 648.506
InChI Key: BVNVYIZWCUSXHC-QRFFOVILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“rac-1,2-Distearoyl-3-chloropropanediol-d5” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a labeled form of a new lipid from the hydrolysis of food proteins . The product is available in neat format .


Molecular Structure Analysis

The molecular formula of “this compound” is C39H70D5ClO4 . The molecular weight is 648.49 . The SMILES representation is C(OC(CCCCCCCCCCCCCCCCC)=O)(C(OC(CCCCCCCCCCCCCCCCC)=O)([2H])[2H])(C(Cl)([2H])[2H])[2H] .

Scientific Research Applications

  • Quantification in Food Contaminants : Rac-1,2-Distearoyl-3-chloropropanediol-d5 is used as an internal standard in the quantification of food contaminants like fatty acid esters of chloropropanediols in vegetable oils. Gas Chromatography-Mass Spectrometry (GC-MS) techniques utilize this compound for accurate measurement of these contaminants (Le Thanh et al., 2019).

  • Stereospecific Analysis in Dairy Products : It is used in the stereospecific analysis of fatty acid esters of chloropropanediol in dairy products like goat milk. This type of analysis helps in understanding the chemical composition and potential health impacts of these compounds in food products (Myher et al., 1986).

  • Measurement in Oils and Fats : In the measurement of 3-chloropropane-1,2-diol fatty acid esters in oils and fats, this compound plays a role as a reference standard. High-Performance Liquid Chromatography (HPLC) methods are enhanced by using this compound for more accurate quantification (Hongru et al., 2014).

  • Role in Enzymatic Reactions : This compound is also relevant in research focusing on the kinetic resolution of secondary alcohols through enzymatic reactions. It serves as a model compound or control in these studies, aiding in the development of pharmaceuticals and other chemicals (Galvão et al., 2018).

  • Electrochemical Sensor Development : In the field of electrochemical sensors, this compound is used in studies focusing on the development of new sensors, particularly for applications like the determination of certain compounds in food samples (Poo‐arporn et al., 2019).

  • Analytical Method Development : It is also used in the development of analytical methods for determining chloropropanols in various materials, such as food packaging. This involves processes like aqueous extraction, derivatization, and GC-MS analysis (Mezouari et al., 2015).

Properties

IUPAC Name

19-[chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,43-44H,3-35H2,1-2H3/i35D2,36D,43D,44D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNVYIZWCUSXHC-QRFFOVILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCCCCCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)CCCCCCCCCCCCCCCCC)C(C(=O)CCCCCCCCCCCCCCCCC)(O[2H])O[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H75ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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